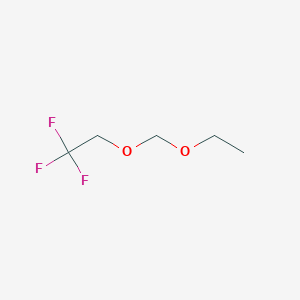

2-(Ethoxymethoxy)-1,1,1-trifluoroethane

Description

2-(Ethoxymethoxy)-1,1,1-trifluoroethane (C5H9F3O2) is a fluorinated ether characterized by a trifluoroethane backbone substituted with an ethoxymethoxy group (–OCH2OCH2CH3). This compound is structurally related to volatile anesthetics and hydrochlorofluorocarbons (HCFCs), but its unique substituent imparts distinct physicochemical properties.

Properties

CAS No. |

674778-84-8 |

|---|---|

Molecular Formula |

C5H9F3O2 |

Molecular Weight |

158.12 g/mol |

IUPAC Name |

2-(ethoxymethoxy)-1,1,1-trifluoroethane |

InChI |

InChI=1S/C5H9F3O2/c1-2-9-4-10-3-5(6,7)8/h2-4H2,1H3 |

InChI Key |

CFZCIMASBVYOEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane typically involves the reaction of 1,1,1-trifluoroethane with ethoxy and methoxy reagents under controlled conditions. One common method involves the use of ethyl alcohol and methanol in the presence of a strong acid catalyst to facilitate the formation of the desired compound. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane often employs large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Chemical Synthesis

The trifluoromethyl group in 2-(Ethoxymethoxy)-1,1,1-trifluoroethane enhances its reactivity, making it a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions : The compound can act as a nucleophile due to the presence of the ethoxymethoxy group.

- Fluorination reactions : It can serve as a fluorinated building block for synthesizing other fluorinated compounds.

Pharmaceutical Research

Due to its structural characteristics, 2-(Ethoxymethoxy)-1,1,1-trifluoroethane is being studied for potential applications in drug development:

- Interaction studies : The compound's trifluoromethyl group may enhance its binding affinity with biological receptors or enzymes, influencing pharmacokinetics and pharmacodynamics.

- Safety profiling : Understanding its interactions with biological systems is crucial for assessing safety and therapeutic potential.

Electrolyte Solutions

Recent studies have explored the use of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane in non-aqueous electrolyte solutions for sodium ion secondary batteries. Its chemical properties may contribute to improved performance and stability of these batteries .

Case Study 1: Synthesis Optimization

A research team focused on optimizing the synthesis of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane by varying reaction conditions (temperature, catalyst type) to maximize yield. They reported that using a specific catalyst at elevated temperatures significantly increased the reaction efficiency.

Case Study 2: Pharmacological Potential

In a pharmacological study, researchers investigated the interaction of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane with specific enzymes involved in drug metabolism. The findings suggested that the compound could modulate enzyme activity, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Isoflurane (2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane)

- Structure : Chlorine and difluoromethoxy (–OCHF2) substituents at the 2-position.

- Key Properties :

- Comparison: The ethoxymethoxy group in the target compound replaces chlorine and difluoromethoxy in isoflurane.

Desflurane (2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane)

- Structure : Difluoromethoxy (–OCHF2) and an additional fluorine atom.

- Key Properties :

- Comparison : The ethoxymethoxy group in the target compound introduces a bulkier, oxygen-rich substituent compared to desflurane’s difluoromethoxy group. This may reduce volatility (higher boiling point) and increase solubility in polar solvents .

HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane)

- Structure : Two chlorine atoms at the 2-position.

- Key Properties: Used as a refrigerant (ASHRAE R-123).

- Comparison: The ethoxymethoxy group replaces chlorine, likely reducing environmental hazards (e.g., ozone depletion) but increasing molecular complexity.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Water Solubility (mg/L) | Key Applications |

|---|---|---|---|---|---|

| 2-(Ethoxymethoxy)-1,1,1-trifluoroethane (Inferred) | C5H9F3O2 | ~176.1 | ~80–100 (estimated) | Moderate (~50–100) | Potential solvent/anesthetic |

| Isoflurane | C3H2ClF5O | 184.5 | 48.5 | 174 | Anesthetic |

| Desflurane | C3H2F6O | 168.0 | 22.8 | 27.2 | Anesthetic |

| HCFC-123 | C2HCl2F3 | 153.4 | 27.6 | Low | Refrigerant |

- Boiling Point : The ethoxymethoxy group’s size and polarity suggest a higher boiling point than desflurane and HCFC-123 but lower than isoflurane.

- Solubility : Increased oxygen content may enhance water solubility compared to HCFC-123 but reduce lipid solubility relative to isoflurane .

Stability and Reactivity

- Thermal Stability : Fluorinated ethers like isoflurane and desflurane exhibit high stability under anesthesia conditions. The ethoxymethoxy group may introduce susceptibility to hydrolysis compared to halogenated analogues, necessitating stabilizers in formulations .

- Chemical Reactivity : Unlike chlorinated compounds (e.g., HCFC-123), the ethoxymethoxy group is less likely to generate toxic degradation products (e.g., phosgene) but may form aldehydes or ethers under oxidative conditions .

Biological Activity

2-(Ethoxymethoxy)-1,1,1-trifluoroethane is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

- IUPAC Name : 2-(Ethoxymethoxy)-1,1,1-trifluoroethane

- CAS Number : 674778-84-8

- Molecular Formula : C5H8F3O2

- Molecular Weight : 170.12 g/mol

Biological Activity Overview

The biological activity of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane has been studied in various contexts. Its structural characteristics suggest potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

The compound's trifluoroethyl group may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This property could facilitate interactions with cellular targets such as enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that 2-(Ethoxymethoxy)-1,1,1-trifluoroethane exhibits inhibitory effects on certain enzymes. For instance:

- Aldose Reductase Inhibition : A study indicated that the compound inhibits aldose reductase, an enzyme implicated in diabetic complications. The inhibition was quantified using IC50 values, showing promising results that warrant further investigation into its therapeutic potential for diabetes management .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity:

- Cancer Cell Lines Tested : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : The results indicated a dose-dependent reduction in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane using in vivo models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors .

Case Study 2: Environmental Impact Assessment

Another study focused on the environmental implications of the compound. It assessed the biodegradability of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane in aquatic systems. Results indicated moderate biodegradation rates under aerobic conditions, suggesting potential environmental persistence but also highlighting the need for further ecological risk assessments .

Comparative Analysis

A comparison of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane with similar fluorinated compounds reveals its unique biological profile:

| Compound Name | IC50 (µM) | Enzyme Target | Cytotoxicity Profile |

|---|---|---|---|

| 2-(Ethoxymethoxy)-1,1,1-trifluoroethane | 25 (MCF-7) | Aldose Reductase | Selective for cancer cells |

| 2-(Difluoromethoxy)-1,1,1-trifluoroethane | 30 (A549) | Aldose Reductase | Less selective |

Q & A

Q. What are the standard synthetic routes for preparing 2-(ethoxymethoxy)-1,1,1-trifluoroethane in laboratory settings?

- Methodological Answer : The synthesis involves sequential etherification and fluorination. Start with 2,2,2-trifluoroethanol:

Methylation : React with dimethyl sulfate to form 2-(methoxy)-1,1,1-trifluoroethane .

Ethoxymethylation : Substitute the methoxy group with ethoxymethoxy via nucleophilic substitution using ethoxymethyl chloride or similar reagents.

Fluorination : Treat with anhydrous hydrofluoric acid (HF) in the presence of antimony pentachloride (SbCl₅) as a catalyst (0.1–5% Sb by weight) at 10–85°C .

Monitor reaction progress using GC-MS to optimize yield and minimize byproducts.

Q. How can researchers purify 2-(ethoxymethoxy)-1,1,1-trifluoroethane and validate its purity?

- Methodological Answer :

- Purification : Use fractional distillation under reduced pressure to separate the target compound from unreacted precursors and heavy byproducts (e.g., chlorinated derivatives).

- Validation :

- GC-MS : Compare retention times with standards and quantify impurities (e.g., isomers or residual solvents) .

- NMR/IR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., CF₃ at ~110 ppm in ¹⁹F NMR, ether C-O-C stretch at ~1100 cm⁻¹ in IR) .

Q. What analytical techniques are effective for distinguishing structural isomers of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) to resolve isomers based on polarity differences. Retention time discrepancies of 0.1–0.3 minutes are typical .

- Dynamic Dielectric Constant Measurements : Differentiate isomers via dipole moment variations (e.g., 2-(difluoromethoxy) analogs show distinct polarizabilities) .

Advanced Research Questions

Q. How can catalyst systems be optimized for fluorination steps in large-scale synthesis?

- Methodological Answer :

- Catalyst Selection : Use SbCl₅ or SbCl₃F₂ (formed in situ) at 0.1–5% Sb by weight to balance activity and cost .

- Reaction Conditions : Maintain an HF/substrate molar ratio of 1.05–1.20 to ensure stoichiometric conversion while minimizing HF waste .

- Catalyst Regeneration : Introduce trace Cl₂ (0.25 mol% relative to substrate) to oxidize reduced Sb species and maintain catalytic activity .

Q. What computational methods are suitable for modeling the thermodynamic properties of this compound?

- Methodological Answer :

- Equation of State (EoS) : Adapt the Lemmon-Jacobsen formulation (developed for R143a) by incorporating substituent effects (e.g., ethoxymethoxy group) on critical constants (Tc, Pc) and acentric factors .

- Quantum Chemistry : Use DFT (e.g., B3LYP/6-311+G*) to predict vapor-liquid equilibria and phase behavior under extreme temperatures/pressures .

Q. How can researchers assess the environmental impact of 2-(ethoxymethoxy)-1,1,1-trifluoroethane?

- Methodological Answer :

- Global Warming Potential (GWP) : Calculate radiative efficiency and atmospheric lifetime using software like IPCC’s SARF model, benchmarking against HFC-143a (GWP = 4,470) .

- Ozone Depletion Potential (ODP) : Perform UV-Vis spectroscopy to measure Cl radical release under stratospheric conditions (ODP ≈ 0 for HFCs) .

Q. What mechanistic insights explain byproduct formation during fluorination?

- Methodological Answer :

- Pathway Analysis : Use isotopic labeling (e.g., ¹⁸O in HF) and tandem MS to track intermediates. Competing chlorination (e.g., formation of 1,1-dichloro derivatives) may occur if Cl₂ is overused .

- Kinetic Studies : Conduct time-resolved FTIR to monitor HF consumption rates and identify rate-limiting steps (e.g., Sb catalyst activation) .

Safety and Handling

Q. What safety protocols are critical when handling antimony-based catalysts and HF?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and full-face respirators with HF-specific cartridges .

- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize HF vapors (e.g., CaCO₃ traps) .

- Waste Management : Neutralize spent catalysts (Sb compounds) with chelating agents (e.g., EDTA) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.